7-Iodothieno[3,2-d]pyrimidin-2-amine

Cross-coupling Suzuki-Miyaura C–H functionalization

7-Iodothieno[3,2-d]pyrimidin-2-amine (C₆H₄IN₃S, MW 277.09 g/mol) is a heterocyclic aromatic amine belonging to the thieno[3,2-d]pyrimidine family, a privileged scaffold in kinase inhibitor and anticancer research. The molecule features an iodine atom at the 7-position of the thieno ring and a primary amino group at the 2-position of the pyrimidine ring.

Molecular Formula C6H4IN3S
Molecular Weight 277.09 g/mol
Cat. No. B13665191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodothieno[3,2-d]pyrimidin-2-amine
Molecular FormulaC6H4IN3S
Molecular Weight277.09 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)C(=CS2)I
InChIInChI=1S/C6H4IN3S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H,(H2,8,9,10)
InChIKeyZRDTWIVTOHYMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodothieno[3,2-d]pyrimidin-2-amine: A C7‑Iodinated Thienopyrimidine Building Block for Cross‑Coupling‑Driven Drug Discovery


7-Iodothieno[3,2-d]pyrimidin-2-amine (C₆H₄IN₃S, MW 277.09 g/mol) is a heterocyclic aromatic amine belonging to the thieno[3,2-d]pyrimidine family, a privileged scaffold in kinase inhibitor and anticancer research [1]. The molecule features an iodine atom at the 7-position of the thieno ring and a primary amino group at the 2-position of the pyrimidine ring. This combination of substituents makes it a versatile late-stage intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig) and a direct precursor to 2,7‑disubstituted thieno[3,2-d]pyrimidine libraries that have demonstrated nanomolar activity against diverse kinase targets [2].

Why 7-Iodothieno[3,2-d]pyrimidin-2-amine Cannot Be Casually Replaced by Its 7‑Bromo, 7‑Chloro, or 2‑Chloro Counterparts


Halogen identity at the C7 position of the thieno[3,2-d]pyrimidine core governs both synthetic reactivity and biological outcome. Aryl iodides undergo oxidative addition to Pd(0) approximately 5–10 times faster than aryl bromides and >100 times faster than aryl chlorides under standard Suzuki–Miyaura conditions, directly impacting library synthesis throughput and product yield [1]. In cellular assays, the introduction of a C7 halogen (Br) into 2,4-dichlorothieno[3,2-d]pyrimidine shifts the antiproliferative IC₅₀ from >250 µM to 5.4 µM in L1210 leukemia cells—a >46‑fold potency gain—while also eliminating cell-type‑dependent differences in cytotoxicity mechanism [2]. These observations demonstrate that the C7 position is not a silent spectator; altering the halogen or replacing the 2‑amino group with chlorine fundamentally changes the compound's reactivity profile, biological potency, and cellular mechanism of action. Therefore, direct substitution of 7‑iodothieno[3,2-d]pyrimidin-2-amine with a bromo, chloro, or alternative 2‑substituted analog without re‑validation risks synthetic failure and divergent biological readout.

Quantitative Differentiation Evidence: 7-Iodothieno[3,2-d]pyrimidin-2-amine vs. Its Closest Analogs


Superior Oxidative Addition Reactivity in Pd‑Catalyzed Cross‑Coupling vs. 7‑Bromo Analog

The 7‑iodo substituent of 7-Iodothieno[3,2-d]pyrimidin-2-amine accelerates the rate‑limiting oxidative addition step in palladium‑catalyzed cross‑coupling reactions relative to its 7‑bromo analog. The general reactivity order for aryl halides with Pd(0) catalysts is I > Br >> Cl, with aryl iodides reacting approximately 5–10 times faster than aryl bromides and approximately 100–500 times faster than aryl chlorides [1]. This enhanced reactivity translates to higher coupling yields under milder conditions, shorter reaction times, and greater tolerance of sterically demanding coupling partners—critical advantages when generating diverse screening libraries [2].

Cross-coupling Suzuki-Miyaura C–H functionalization Medicinal chemistry building blocks

Critical Role of C7 Halogen for Antiproliferative Potency: Evidence from the 7‑Bromo Scaffold

In a systematic SAR study of halogenated thieno[3,2-d]pyrimidines, the 7‑bromo‑2,4‑dichloro derivative (compound 2) exhibited an IC₅₀ of 5.4 ± 1.2 µM against L1210 mouse lymphocytic leukemia cells, whereas the C7‑unsubstituted analog (compound 4) was completely inactive (IC₅₀ >250 µM)—a >46‑fold difference in potency [1]. Additionally, the C7 bromine substitution eliminated cell‑type‑dependent variations in cytotoxicity and cell cycle arrest mechanism observed with the non‑halogenated parent, indicating a fundamental mechanistic shift [1][2]. While direct IC₅₀ data for the 2‑amino‑7‑iodo derivative itself are not published, the established necessity of C7 halogenation for biological activity supports the selection of the 7‑iodo compound as the entry point for medicinal chemistry exploration, where iodine's superior leaving‑group ability further facilitates late‑stage diversification [1].

Anticancer Antiproliferative Structure-activity relationship Leukemia

Improved Synthetic Accessibility: 2‑Chloro‑7‑iodo Precursor Achieves >75% vs. Legacy 35% Yield

The key precursor 2‑chloro‑7‑iodothieno[3,2-d]pyrimidine, from which 7‑iodothieno[3,2-d]pyrimidin-2-amine is directly obtained via ammonolysis, has undergone significant process optimization. Patent CN‑102924473‑A reports an improved preparation method using 3‑amino‑2‑thiophene methyl formate, urea, POCl₃, and N‑iodosuccinimide that achieves a comprehensive yield of >75%, compared with the original process yield of only 35% [1]. This >40 percentage‑point yield improvement dramatically reduces the cost of goods and ensures reliable supply of the 7‑iodo intermediate, which was identified as an important building block for JAK kinase inhibitors [1].

Process chemistry JAK inhibitor intermediate Iodination Scalable synthesis

Sequential Derivatization Advantage: Orthogonal Reactivity of C2‑Amino and C7‑Iodo Positions vs. 2‑Chloro‑7‑iodo Analog

7‑Iodothieno[3,2-d]pyrimidin-2-amine provides orthogonal reactive handles at the C2 (NH₂) and C7 (I) positions, enabling sequential, chemoselective derivatization without protecting‑group manipulation. In contrast, the 2‑chloro‑7‑iodo analog (2‑chloro‑7‑iodothieno[3,2-d]pyrimidine) requires the C2 chlorine to be displaced first under nucleophilic aromatic substitution (SₙAr) conditions—often requiring microwave heating at 170–240 °C with excess amine [1]—before the C7 iodine can participate in cross‑coupling. The 2‑amino compound eliminates this harsh SₙAr step entirely, allowing direct functionalization at C7 via Suzuki coupling under standard, mild conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 90 °C) as demonstrated in a patent synthesis of compound 20 from the 2‑(3‑nitrophenylamino)‑7‑iodo intermediate in 45% yield [1]. The 2‑amino group can subsequently be elaborated via Buchwald‑Hartwig amination, reductive amination, or acylation, providing a more efficient two‑step diversification workflow.

Orthogonal functionalization Sequential derivatization Kinase inhibitor library Medicinal chemistry

Optimal Deployment Scenarios for 7-Iodothieno[3,2-d]pyrimidin-2-amine in Scientific and Industrial Settings


Parallel Synthesis of 2,7‑Disubstituted Thieno[3,2-d]pyrimidine Kinase Inhibitor Libraries

For high‑throughput medicinal chemistry groups generating >100‑member libraries targeting the ATP‑binding pocket of kinases (FAK, PI3K, JAK, FMS), the 2‑amino‑7‑iodo scaffold enables a two‑step parallel workflow: (i) Suzuki‑Miyaura coupling at C7 with diverse aryl/heteroaryl boronic acids at 80–100 °C, and (ii) functionalization of the C2‑NH₂ via acylation, sulfonylation, or reductive amination. This orthogonal strategy avoids the harsh SₙAr conditions (170–240 °C, microwave) required when starting from the 2‑chloro analog, thereby preserving the integrity of thermally sensitive boronic acid coupling partners and enabling the use of standard 96‑well plate heating blocks rather than dedicated microwave synthesizers [1]. The established >46‑fold antiproliferative potency gain conferred by C7 halogenation validates the biological relevance of the resulting analogues [2].

Late‑Stage Functionalization of Advanced Intermediates in JAK/FAK Inhibitor Programs

When a lead series has been optimized for C2 substitution and the C7 position is identified as a vector for modulating potency, selectivity, or DMPK properties, 7‑iodothieno[3,2-d]pyrimidin-2-amine serves as the ideal late‑stage diversification point. The C7 iodine atom undergoes oxidative addition to Pd(0) significantly faster than bromine (approximately 5–10× [3]), enabling coupling with sterically demanding or electron‑deficient boronic acids that fail or give poor yields with the 7‑bromo analog. The proven scalability of the 7‑iodo intermediate (>75% yield from inexpensive starting materials [4]) ensures that multi‑gram quantities can be reliably sourced for lead optimization campaigns.

Chemical Probe Synthesis Requiring Orthogonal Reporter Group Installation

For chemical biology applications requiring bifunctional probes (e.g., biotin‑tagged or fluorescent‑labeled kinase inhibitors for pull‑down or imaging studies), the orthogonal C2‑amino and C7‑iodo handles allow sequential installation of the pharmacophore‑directing element at C2 and the reporter group at C7 via Sonogashira or Suzuki coupling. The enhanced reactivity of the C7‑I bond relative to C7‑Br ensures efficient coupling of expensive, functionalized reporter‑alkynes or boronic acids, minimizing waste of precious reagents. The 2‑chloro‑7‑iodo analog cannot offer this workflow because the C2‑Cl displacement step would compete with or precede C7 functionalization [1].

Quote Request

Request a Quote for 7-Iodothieno[3,2-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.